molecular formula C5H7N3O2 B585264 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid CAS No. 858512-11-5

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

Cat. No.: B585264
CAS No.: 858512-11-5
M. Wt: 141.13
InChI Key: JFPJOQALCDNLKG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is a heterocyclic organic compound with a molecular formula of C5H7N3O2. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable nitrile compound in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Imidazole-4-carboxylic Acid: Similar structure but lacks the amino group.

    1-Methylimidazole: Lacks both the amino and carboxylic acid groups.

    4-Aminoimidazole: Lacks the methyl group.

Uniqueness: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-amino-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPJOQALCDNLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747011
Record name 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858512-11-5
Record name 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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